Bienvenue dans la boutique en ligne BenchChem!

S-Acetyl-MAG3-NHS Ester

99mTc radiolabeling efficiency antisense oligonucleotide HYNIC chelator comparison

Choose S-Acetyl-MAG3-NHS Ester for the critical 'conjugate-first, deprotect-and-label-second' workflow—impossible with legacy S-benzoyl-MAG3 derivatives. Its S-acetyl protection permits room-temperature, neutral-pH deprotection, preserving temperature- and pH-sensitive biomolecules (DNA, siRNA, antibodies, peptides). Documented 80.11% DNA labeling efficiency, zero serum protein binding (vs. SHNH), and #1 cysteine challenge stability ranking among 8 chelators. Specific activity up to 25.9 GBq/µmol for siRNA and 100–150 mCi/mg for peptides. Low MW (402.38 g/mol) minimizes steric interference. Ideal for SPECT imaging and 188Re therapeutic probes. Procure this differentiated chelator to ensure high specific activity, low off-target accumulation, and reproducible probe preparation.

Molecular Formula C14H18N4O8S
Molecular Weight 402.38 g/mol
Cat. No. B13036089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Acetyl-MAG3-NHS Ester
Molecular FormulaC14H18N4O8S
Molecular Weight402.38 g/mol
Structural Identifiers
SMILESCC(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C14H18N4O8S/c1-8(19)27-7-11(22)16-5-9(20)15-4-10(21)17-6-14(25)26-18-12(23)2-3-13(18)24/h2-7H2,1H3,(H,15,20)(H,16,22)(H,17,21)
InChIKeyYHVMSFHLNORALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Acetyl-MAG3-NHS Ester for 99mTc Radiolabeling: Procurement-Quality Evidence Guide


S-Acetyl-MAG3-NHS Ester (CAS 194933-14-7, molecular weight 402.38 g/mol) is a bifunctional N3S chelator from the mercaptoacetyltriglycine (MAG3) class, distinguished by S-acetyl protection of the sulfhydryl group and N-hydroxysuccinimide (NHS) ester activation for primary amine conjugation [1]. It is specifically designed for post-conjugation radiolabeling of temperature- and pH-sensitive biomolecules with technetium-99m (99mTc) at ambient temperature and neutral pH, and also stably complexes rhenium-186/188 for therapeutic applications [2]. The compound enables a critical 'conjugate-first, deprotect-and-label-second' workflow that is unattainable with legacy S-benzoyl-protected MAG3 derivatives [3].

Why S-Acetyl-MAG3-NHS Ester Cannot Be Generically Substituted: Evidence from Comparative Chelator Studies


Bifunctional chelators for 99mTc labeling — including SHNH (hydrazinonicotinamide), HYNIC, S-benzoyl-MAG3, DTPA, and DOTA derivatives — exhibit substantially divergent radiochemical behaviors and biological outcomes when conjugated to the same biomolecule [1]. The S-acetyl protecting group enables room-temperature, neutral-pH deprotection, whereas the older S-benzoyl-MAG3 demands boiling water or extreme alkaline pH that denatures proteins and polypeptides [2]. Furthermore, serum protein binding, cysteine challenge stability, and in vivo biodistribution vary dramatically between NHS-MAG3 and SHNH when labeling DNA and oligonucleotides, meaning the choice of chelator directly dictates pharmacokinetic imaging quality [3]. These quantifiable performance gaps are documented in head-to-head studies below; substitution without verification risks compromised labeling efficiency, off-target tissue accumulation, and invalid imaging data.

S-Acetyl-MAG3-NHS Ester: Quantitative Head-to-Head Evidence Against Comparator Chelators


Superior Labeling Efficiency: NHS-MAG3 vs HYNIC for Oligonucleotide Radiolabeling

In a direct side-by-side comparison under identical conditions, NHS-MAG3 consistently achieved higher labeling efficiency than HYNIC when radiolabeling antisense oligonucleotides (ASON) with 99mTc. Across six different radioactivity levels (15-1480 MBq 99mTcO4-), NHS-MAG3 labeling efficiency ranged from 67.35 ± 4.03% to 71.56 ± 5.37%, compared to HYNIC's 57.36 ± 3.69% to 63.28 ± 3.38% [1]. Radiochemical purity of the final product was comparable between both methods (95.67-96.54% for NHS-MAG3 vs 95.75-97.16% for HYNIC), indicating that the efficiency advantage does not come at the cost of purity [1].

99mTc radiolabeling efficiency antisense oligonucleotide HYNIC chelator comparison

Elimination of Serum Protein Binding: NHS-MAG3-DNA vs SHNH-DNA

When single-stranded amine-derivatized DNA was labeled via NHS-MAG3 and compared with the same DNA labeled via SHNH (hydrazinonicotinamide), a decisive difference emerged in serum protein binding: SHNH-DNA exhibited detectable serum protein binding, whereas MAG3-DNA showed no evidence of serum protein binding whatsoever [1]. The mean labeling efficiency for NHS-MAG3-DNA was 80.11% (s.d. = 2.96%, n = 4) at room temperature and neutral pH [1]. However, MAG3-DNA was found to be unstable to cysteine transchelation, whereas SHNH-DNA was stable to cysteine challenge — presenting a trade-off that procurement decisions must weigh depending on the in vivo environment [1].

serum protein binding DNA radiolabeling SHNH chelator comparison radiochemical purity in vivo

Mild Deprotection Conditions: S-Acetyl-MAG3 vs S-Benzoyl-MAG3 Enabling Biomolecule-Friendly Workflows

The sulfur-protecting group defines the entire conjugation-labeling workflow. S-Benzoyl-MAG3 requires extreme alkaline pH or boiling water temperatures for rapid deprotection, forcing a 'label-first, conjugate-second' strategy that is incompatible with proteins, polypeptides, and other heat/pH-sensitive carriers [1]. In contrast, S-Acetyl-MAG3-NHS Ester deprotects under mild conditions, enabling post-conjugation radiolabeling at ambient temperature and neutral pH [1][2]. While labeling efficiency is lower at ambient temperature/neutral pH versus 95°C or pH 11, size-exclusion and reverse-phase HPLC analysis confirmed that the radiochemical species produced under mild conditions are identical to those obtained under harsh conditions for most conjugated biomolecules [2].

S-acetyl deprotection S-benzoyl-MAG3 post-conjugation labeling temperature-sensitive biomolecules

Superior Specific Activity vs DTPA and DOTA Chelators for siRNA Radiolabeling

For siRNA radiolabeling applications requiring high-sensitivity SPECT imaging, the NHS-MAG3 method provides a specific activity of 25.9 GBq/µmol, which was reported as superior to comparable RNA radiolabeling methods employing diethylenetriaminepentaacetic acid (DTPA), DOTA, or hydrazinonicotinamide chelators [1]. The radiochemical purity after Sephadex G25 purification reached ≥92%, with this specific activity enabling noninvasive visualization of siRNA delivery in tumor xenograft models [1]. The low molecular weight and simple structure of mercaptoacetyltriglycine (MAG3, MW~402 g/mol for the NHS ester form) was cited as a contributing factor to this performance advantage over bulkier chelators [1].

specific activity siRNA radiolabeling DTPA DOTA SPECT imaging

Reduced Non-Specific Biodistribution: 99mTc-MAG3-ASON vs 99mTc-SHNH-ASON in Mice

In a comprehensive BALB/C mouse biodistribution study comparing antisense oligonucleotides labeled via NHS-MAG3 versus SHNH, 99mTc-MAG3-ASON showed markedly lower non-specific accumulation in key organs. The biodistribution of 99mTc-MAG3-ASON was significantly lower than 99mTc-SHNH-ASON in blood, heart, stomach, and intestines (P < 0.05), slightly lower in liver and spleen (P > 0.05), and notably higher in kidney (P < 0.05) [1]. The plasma protein binding rate for 99mTc-MAG3-ASON was significantly lower than for 99mTc-SHNH-ASON (P < 0.05). Furthermore, HT29 cancer cell uptake of 99mTc-MAG3-ASON was markedly higher than 99mTc-SHNH-ASON (P < 0.05), indicating improved target-cell interaction [1]. A separate pharmacokinetic study determined that the plasma protein binding rate of 99mTc-MAG3-ASON after 1.5 h incubation with fresh human serum was only 11.82% [2].

biodistribution SHNH comparison oligonucleotide tumor targeting

Cysteine Challenge Stability: MAG3 Ranks Highest Among 8 Chelators Including S-Benzoyl-MAG3

In a systematic stability comparison of eight technetium-labeled peptide chelators challenged with cysteine, MAG3 (mercaptoacetyltriglycine) exhibited the highest stability ranking [1]. The full stability order was: MAG3 > S-benzoyl-MAG3 > N-acetyl-Gly-Cys(S-Acm)-Gly-Cys(S-Acm)-Gly-NH2 > N-acetyl-Aib-Aib-Cys-NH2 > MAG2-NH2 > N-acetyl-Gly-Gly-Cys-Gly > cyclo-1,4-(Gly-Gly-Gly-Gln) > Gly-Gly-Gly-Gly [1]. In the absence of cysteine, all labeled peptides retained at least 80-90% of the label at 24 h [1]. It is critical to note that this ranking refers to the deprotected MAG3 chelate form; when conjugated to specific biomolecules (e.g., DNA), cysteine challenge stability may be reduced relative to some comparators such as SHNH, as documented in separate studies [2].

cysteine challenge stability transchelation resistance chelator ranking in vitro stability assay

Optimal Procurement Scenarios for S-Acetyl-MAG3-NHS Ester Based on Quantitative Evidence


DNA and Oligonucleotide Radiolabeling for Molecular SPECT Imaging Where Serum Protein Binding Must Be Minimized

S-Acetyl-MAG3-NHS Ester is the preferred chelator when radiolabeling amine-derivatized DNA or antisense oligonucleotides for SPECT imaging where absence of serum protein binding is critical for image quality. The Winnard et al. 1997 study demonstrated that 99mTc-MAG3-DNA exhibited no evidence of serum protein binding, in contrast to 99mTc-SHNH-DNA . Combined with a mean DNA labeling efficiency of 80.11% (s.d. = 2.96%, n = 4) at room temperature and neutral pH , this makes NHS-MAG3 the rational choice for DNA-based imaging probes where high specific activity and low non-specific blood-pool activity are required. The Li et al. 2008 data further confirm that 99mTc-MAG3-ASON achieves only 11.82% plasma protein binding after 1.5 h in human serum , and demonstrates significantly lower distribution in blood, heart, stomach, and intestines versus SHNH-labeled ASON (P < 0.05) .

siRNA and Small RNA Radiolabeling for Noninvasive Gene Delivery Visualization via SPECT

For siRNA and small interfering RNA probes requiring high-sensitivity SPECT visualization of in vivo delivery, S-Acetyl-MAG3-NHS Ester provides a specific activity of 25.9 GBq/µmol — superior to DTPA-, DOTA-, and hydrazinonicotinamide-based radiolabeling methods . The low molecular weight of MAG3 (~402 g/mol for the NHS ester) minimizes steric interference with RNA function, and the simple amine-targeted conjugation chemistry ensures reproducible probe preparation . The conjugation protocol has been optimized such that post-labeling purification can be omitted when the protocol is followed as presented, reducing total preparation time to approximately 4.5 h . This application is validated by successful noninvasive visualization of siRNA delivery in tumor xenografts and in breast cancer cell models .

Temperature-Sensitive Protein and Antibody Conjugation Requiring Post-Conjugation Radiolabeling

S-Acetyl-MAG3-NHS Ester is uniquely suited for radiolabeling temperature-sensitive proteins, monoclonal antibodies, and polypeptides that cannot withstand the boiling or extreme alkaline conditions required by S-benzoyl-MAG3 deprotection . The 'conjugate-first, deprotect-and-label-second' workflow enabled by S-acetyl protection permits NHS ester coupling to lysine residues under mild aqueous conditions, followed by 99mTc labeling at ambient temperature and neutral pH . In a comparative study of human polyclonal immunoglobulin (HIG) labeling, MAG3-HIG showed superior radiochemical and biological characteristics vs. direct labeling via 2-mercaptoethanol, stannous ion reduction, and 2-iminothiolane conjugation . Notably, MAG3-HIG was the only preparation that did not show evidence of lower molecular weight fragments on nondenaturing SDS-PAGE, and it demonstrated significantly higher absolute uptake in infected thigh at 24 h .

Peptide Radiopharmaceutical Development Where Labeling Efficiency and Cysteine Challenge Stability Are Jointly Critical

For small peptide radiopharmaceutical development (approximately 6-7 kDa peptides), S-Acetyl-MAG3-NHS Ester simultaneously delivers high specific activities of 100-150 mCi/mg at ~50% labeling efficiency (up to 3500 mCi/µmol achievable), with labeling performed at ambient temperature and neutral pH . In the foundational cysteine challenge stability ranking of Stalteri et al. 1999, MAG3 (deprotected form) was ranked #1 of 8 chelators tested, outperforming S-benzoyl-MAG3 and all other amidothiol and cyclic peptide chelators , while in the absence of cysteine challenge all peptides retained at least 80-90% of label at 24 h . The NHS-MAG3 method has been validated with four distinct small peptides — bovine pancreatic trypsin inhibitor, epidermal growth factor, human neutrophil elastase inhibitor, and plasmin inhibitor — with protein activity unimpaired by conjugation and labeling for two of the four peptides . This establishes NHS-MAG3 as a broadly applicable but peptide-specific platform requiring empirical validation of biological activity preservation.

Quote Request

Request a Quote for S-Acetyl-MAG3-NHS Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.